(dimethylphosphoryl)ethyne
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(dimethylphosphoryl)ethyne can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with acetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the triple bond.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The purity of the compound is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(dimethylphosphoryl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
(dimethylphosphoryl)ethyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (dimethylphosphoryl)ethyne involves its interaction with molecular targets through its triple bond and phosphoryl group. These interactions can lead to the inhibition of enzyme activity or the modification of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
(dimethylphosphoryl)ethyne can be compared with other organophosphorus compounds such as:
Trimethylphosphine oxide: Similar in structure but lacks the triple bond.
Diethylphosphine oxide: Contains ethyl groups instead of methyl groups.
Phosphorylacetylene: Similar in having a triple bond but differs in the substituents attached to the phosphorus atom.
Properties
IUPAC Name |
1-dimethylphosphorylethyne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVLKLPNDVWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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